3'-Azido-3'-deoxythymidine, Methyl-d3, is a deuterated analog of 3'-azido-3'-deoxythymidine, commonly known as a potent antiviral compound. This compound is classified under several categories including antivirals, anti-HIV agents, and enzyme inhibitors. It is primarily used in research related to human immunodeficiency virus (HIV) and serves as a stable isotope-labeled analytical standard. The molecular formula for this compound is , with a molecular weight of 270.26 g/mol, and it has a high purity level of over 95% as determined by high-performance liquid chromatography .
The synthesis of 3'-azido-3'-deoxythymidine, Methyl-d3, typically involves the modification of thymidine through azidation and deuteration processes. The azido group is introduced at the 3' position of the sugar moiety, while the methyl-d3 label incorporates deuterium atoms into the methyl group.
The molecular structure of 3'-azido-3'-deoxythymidine, Methyl-d3, can be represented using the SMILES notation: O=C1N([C@@H]2O[C@H](CO)[C@@H](N=[N+]=[N-])C2)C=C(C([2H])([2H])[2H])C(N1)=O
. The structure consists of a thymidine backbone with an azido group at the 3' position and a deuterated methyl group.
The primary chemical reactions involving 3'-azido-3'-deoxythymidine, Methyl-d3, include phosphorylation and incorporation into nucleic acids.
The mechanism of action for 3'-azido-3'-deoxythymidine, Methyl-d3, primarily involves its role as an inhibitor of reverse transcriptase in HIV.
The physical and chemical properties of 3'-azido-3'-deoxythymidine, Methyl-d3, are critical for its application in research.
The primary applications of 3'-azido-3'-deoxythymidine, Methyl-d3, are in scientific research related to HIV and other viral studies.
This compound exemplifies significant potential in antiviral therapy development due to its selective inhibition properties against HIV replication pathways.
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: